(R)-(+)-Timololmaleat

Übersicht

Beschreibung

Synthesis Analysis The synthesis of (R)-(+)-Timolol Maleate involves several chemical steps, starting from racemic epichlorohydrin. A noteworthy method is the Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin, followed by stereochemical transformations leading to the target molecule (Bredikhina et al., 2015). This process highlights the complexity and precision required in synthesizing enantiomerically pure compounds.

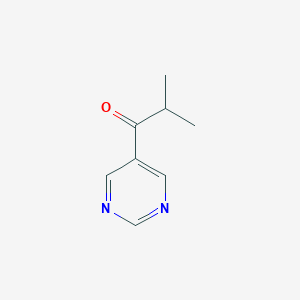

Molecular Structure Analysis (R)-(+)-Timolol Maleate's molecular structure underpins its biological activity and interaction with biological receptors. The enantiomeric purity, crucial for its effectiveness and safety, is meticulously analyzed using techniques like supercritical fluid chromatography (SFC) and validated against current pharmacopeial standards to ensure the specific enantiomer is present in the desired purity (Marley & Connolly, 2014).

Chemical Reactions and Properties The chemical behavior of (R)-(+)-Timolol Maleate includes its interaction with various agents and conditions. Its stability and reactivity are studied using techniques such as high-performance thin-layer chromatography (HPTLC), ensuring its integrity under different conditions and its suitability for pharmaceutical formulations (Kulkarni & Amin, 2000).

Physical Properties Analysis The physical properties of (R)-(+)-Timolol Maleate, such as solubility, melting point, and crystallinity, are critical for its formulation into various dosage forms. Techniques like nonaqueous capillary electrophoresis (NACE) provide insights into its enantiomeric purity and physical characteristics, ensuring the compound's quality and efficacy (Marini et al., 2006).

Wissenschaftliche Forschungsanwendungen

1. Behandlung von Glaukom und okulärer Hypertension Timololmaleat ist ein nicht-selektiver β-adrenerger Rezeptorantagonist, der in ophthalmischen Lösungen zur Behandlung von okulärer Hypertension und Offenwinkelglaukom eingesetzt wird . Es wirkt, indem es die Produktion von Kammerwasser reduziert und so den Augeninnendruck senkt.

Prävention von Migräne-Kopfschmerzen

Timololmaleat wird auch zur Prävention von Migräne-Kopfschmerzen eingesetzt . Obwohl nicht vollständig geklärt ist, wie Betablocker Migräne verhindern, wird vermutet, dass sie ein Hormon (Adrenalin) blockieren, das zu Veränderungen der Blutgefäße führen kann, die Migräne auslösen.

Stabilitätsindizierende Mizellare Flüssigchromatographische Methode

Es wurde eine stabilitätsindizierende mizellare Flüssigchromatographie (MLC)-Methode zur quantitativen Bestimmung von Timololmaleat in Gegenwart seiner Abbauprodukte entwickelt . Diese Methode wird erfolgreich zur Bestimmung von Timololmaleat in Bulkpulver und pharmazeutischen Darreichungsformen eingesetzt .

5. Entwicklung tensidbasierter elastischer Nano-Vesikelsysteme Es wurde eine neuartige isokratische stabilitätsindizierende chromatographische Methode zur Quantifizierung von Timololmaleat in tensidbasierten elastischen Nano-Vesikelsystemen entwickelt . Diese Methode ist schnell, wirtschaftlich und präzise zur Quantifizierung von Timololmaleat in Bulk und vesikulärem System .

6. Vollfaktorelles Design für die Methodenentwicklung Der Einfluss von Variablenfaktoren wie der pH-Wert der mobilen Phase, das Injektionsvolumen, die Fließgeschwindigkeit und der Acetonitrilgehalt auf die Methodenantworten wurde mit Hilfe eines vollfaktoriellen Designs untersucht . Diese Methode war linear zwischen 0,05 und 10 μg/ml mit einem R^2-Wert von 0,9993 .

Wirkmechanismus

Target of Action

®-(+)-Timolol Maleate, also known as D-Timolol Maleate, primarily targets the beta-adrenergic receptors . These receptors are found in the heart (beta-1) and in the vascular and bronchial smooth muscle (beta-2) . By interacting with these receptors, Timolol Maleate plays a crucial role in managing conditions such as ocular hypertension or open-angle glaucoma .

Mode of Action

Timolol Maleate is a non-selective beta-adrenergic antagonist . It competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors . This competition results in a decrease in the activity of these receptors, leading to a reduction in intraocular pressure .

Pharmacokinetics

Timolol Maleate exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It can exert pharmacological actions for as long as 24 hours if given in the 0.5% or 0.25% doses . Plasma levels following oral administration are about half those following intravenous administration, indicating approximately 50% first-pass metabolism .

Result of Action

The molecular and cellular effects of Timolol Maleate’s action primarily involve a reduction in intraocular pressure . This is achieved through its antagonistic action on beta-adrenergic receptors, which leads to decreased aqueous humor production in the eye . This reduction in intraocular pressure makes it an effective agent for the management of conditions such as ocular hypertension or open-angle glaucoma .

Safety and Hazards

Zukünftige Richtungen

The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs) . This review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .

Relevant Papers Several papers have been published on Timolol Maleate. One study examined its photodegradation and potential risk of phototoxicity using chemical, in silico and in vitro methods . Another paper discussed an enantioselective supercritical fluid chromatography (SFC) method for the determination of R-timolol and other related substances in S-timolol maleate .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-ASSQPYIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50929-98-1 | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2R)-, (2Z)-2-butenedioate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50929-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26839-77-0, 50929-98-1, 26921-17-5 | |

| Record name | (+)-Timolol maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26839-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate, R-enantiomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Timolol maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050929981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timolol maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R)-bis[3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole] maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMOLOL MALEATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U14B243Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is it important to analyze for the presence of (R)-(+)-Timolol Maleate in S-Timolol Maleate pharmaceutical formulations?

A1: The research paper focuses on developing a method to detect (R)-(+)-Timolol Maleate, which is an impurity in S-Timolol Maleate. S-Timolol Maleate is the enantiomerically pure form of Timolol Maleate used in pharmaceuticals for its therapeutic effects, primarily as a beta-blocker for treating glaucoma. [] Enantiomers, like the R and S forms of Timolol Maleate, can have different biological activities. Detecting and quantifying any (R)-(+)-Timolol Maleate present is crucial for ensuring the purity and safety of the S-Timolol Maleate drug product. This rigorous analysis ensures that patients receive the intended therapeutic benefit from the active S enantiomer while minimizing potential risks from the inactive or potentially harmful R enantiomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)

![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)

![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)